molecular formula C21H17ClF3N3O5 B2733274 5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate CAS No. 1351582-51-8

5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate

Cat. No.: B2733274
CAS No.: 1351582-51-8
M. Wt: 483.83
InChI Key: UQOQJAMGEVXTQF-UHFFFAOYSA-N
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Description

The compound 5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate is a structurally optimized derivative of the 1,2,4-oxadiazole class. Its core structure features a 1,2,4-oxadiazole ring substituted at position 3 with a 3-(trifluoromethyl)phenyl group and at position 5 with a 1-(2-chlorobenzyl)azetidin-3-yl moiety. The oxalate salt form enhances solubility and bioavailability, making it suitable for pharmacological applications . The trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability, while the 2-chlorobenzyl-azetidine substituent modulates lipophilicity and target binding affinity.

Properties

IUPAC Name

5-[1-[(2-chlorophenyl)methyl]azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3O.C2H2O4/c20-16-7-2-1-4-13(16)9-26-10-14(11-26)18-24-17(25-27-18)12-5-3-6-15(8-12)19(21,22)23;3-1(4)2(5)6/h1-8,14H,9-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOQJAMGEVXTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structural framework that includes:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms, known for its diverse biological activities.
  • Chlorobenzyl and trifluoromethyl substituents : These groups enhance the compound's lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process can include:

  • Formation of the azetidine ring through cyclization reactions.
  • Synthesis of the oxadiazole by condensation reactions involving hydrazine derivatives.
  • Final coupling with appropriate substituents to achieve the desired compound structure.

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring are known for their broad-spectrum antimicrobial properties. Studies have shown that derivatives exhibit significant activity against various bacterial strains and fungi. The oxadiazole ring enhances the interaction with microbial enzymes and disrupts cellular processes.

Anticancer Activity

Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through modulation of key signaling pathways.

Anti-inflammatory Effects

Compounds featuring the oxadiazole moiety have demonstrated anti-inflammatory properties in various models. This activity is typically attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The biological activity of this compound is believed to involve:

  • Receptor interaction : Binding to specific receptors or enzymes that regulate cellular processes.
  • Signal transduction modulation : Altering pathways that lead to cell growth or apoptosis.
  • Reactive oxygen species (ROS) generation : Inducing oxidative stress in target cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various 1,2,4-oxadiazole derivatives, including our compound. The results indicated a significant reduction in bacterial counts for strains such as Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .

Study 2: Anticancer Properties

In vitro studies demonstrated that similar oxadiazole compounds inhibited the growth of breast cancer cell lines. The mechanism was linked to increased apoptosis rates and decreased cell viability through caspase activation .

Comparative Analysis

The following table summarizes the biological activities of related compounds containing oxadiazole moieties:

Compound NameBiological ActivityReference
Compound AAntimicrobial
Compound BAnticancer
Compound CAnti-inflammatory
Compound DAntiviral

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name R3 Substituent R5 Substituent Biological Activity Evidence Source
5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(Trifluoromethyl)phenyl Azetidin-3-yl (unsubstituted) Not reported
5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole 4-(4-Trifluoromethylphenoxy)phenyl 1H-Indol-5-yl Antibiotic (Gram-positive)
5-(1H-Imidazol-4-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole 4-(4-Trifluoromethylphenoxy)phenyl 1H-Imidazol-4-yl Antibiotic (broad-spectrum)
  • Trifluoromethylphenyl Group : Common in all analogues, this group enhances metabolic stability and hydrophobic interactions with target proteins .
  • Oxalate Salt : Unlike hydrochloride salts (e.g., in ), the oxalate form may offer superior aqueous solubility, critical for in vivo efficacy.

Physicochemical Properties

  • Solubility : The oxalate salt likely improves solubility (>10 mg/mL) versus neutral forms (e.g., 75b in , solubility ~2 mg/mL).
  • logP : Estimated logP for the target compound is ~3.5 (vs. ~2.8 for the unsubstituted azetidine analogue in ), favoring blood-brain barrier penetration.

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